BAY-K-8644 is a 1,4-dihydropyridine (DHP) derivative known for its ability to modulate voltage-dependent L-type calcium channels. It exists as a racemic mixture of two enantiomers: the S(-) isomer (BAY-R(-)5417) and the R(+) isomer (BAY-R(+)4407). While the S(-) isomer acts as a calcium channel activator, the R(+) isomer functions as a calcium channel antagonist [, , , , ].
BAY-598 R-isomer is a small-molecule inhibitor primarily targeting the protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2). This compound has garnered significant attention in biochemical research due to its selective inhibition of SMYD2, which plays a critical role in the methylation of histones and non-histone proteins, influencing gene expression and epigenetic regulation. The compound is particularly notable for its potential applications in cancer therapy, as SMYD2 is implicated in various malignancies.
BAY-598 was developed through a collaboration between Bayer and the Structural Genomics Consortium (SGC). It is characterized as a potent peptide-competitive inhibitor of SMYD2, with a unique chemotype that differentiates it from existing inhibitors such as LLY-507. The compound exhibits high selectivity for SMYD2 over other methyltransferases and non-epigenetic enzymes, making it a valuable tool for scientific research and potential therapeutic applications .
BAY-598 R-isomer belongs to the class of aminopyrazoline-based small molecules. It is classified under chemical probes used in epigenetic research, specifically targeting lysine methyltransferases. Its structure includes multiple functional groups that enhance its binding affinity and selectivity for the SMYD2 enzyme .
The synthesis of BAY-598 involves several key steps, beginning with the formation of an aminopyrazoline core. The process typically includes:
The synthetic route involves careful control of reaction conditions to ensure high purity and yield. Common reagents include sodium hydride and potassium carbonate, with solvents like dimethyl sulfoxide and acetonitrile frequently employed. Reaction temperatures typically range from room temperature to 80°C .
The molecular formula for BAY-598 R-isomer is C22H20Cl2F2N6O3. Its structure features a complex arrangement that includes:
The InChI representation for BAY-598 is:
The compound's stereochemistry is defined by its chiral centers, contributing to its biological activity .
BAY-598 primarily undergoes substitution reactions during its synthesis. It has demonstrated stability under standard laboratory conditions, showing resistance to oxidation or reduction reactions.
The major product of the synthesis is BAY-598 itself, with purification achieved through recrystallization and chromatographic techniques .
BAY-598 acts as a competitive inhibitor of SMYD2 by binding to its S-adenosyl methionine (SAM) binding site, thus preventing the methylation of target substrates such as p53K370.
The compound exhibits an IC50 value of approximately 27 nM for inhibiting SMYD2 activity in vitro, demonstrating over 100-fold selectivity against other histone methyltransferases . The inhibition leads to decreased methylation levels of p53K370, affecting its transcriptional regulation capabilities.
BAY-598 is characterized by high solubility in organic solvents and stability under physiological conditions. It maintains structural integrity in aqueous solutions at neutral pH for extended periods.
Key chemical properties include:
The compound's selectivity profile highlights its potential as a research tool in studying epigenetic modifications .
BAY-598 R-isomer has several scientific applications:
The BAY-598 R-isomer is a stereochemically defined small molecule with the systematic IUPAC name:(R,E)-N-(1-(N'-cyano-N-(3-(difluoromethoxy)phenyl)carbamimidoyl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl)-N-ethyl-2-hydroxyacetamide [2] [8]. Its molecular formula is C22H20Cl2F2N6O3, corresponding to a molecular weight of 525.34 g/mol [4] [8]. The structure features a pyrazoline core substituted with dichlorophenyl and difluoromethoxyphenyl moieties, connected via a carbamimidoyl linker. The hydroxyacetamide group and ethyl substituent complete the architecture, creating a conformationally constrained scaffold optimized for target engagement [2] [4].
Table 1: Molecular Identity of BAY-598 R-Isomer
Property | Value |
---|---|
CAS Registry Number | 1906920-28-2 |
Molecular Formula | C22H20Cl2F2N6O3 |
Molecular Weight | 525.34 g/mol |
IUPAC Name | (R,E)-N-[1-{N'-cyano-N-[3-(difluoromethoxy)phenyl]carbamimidoyl}-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]-N-ethyl-2-hydroxyacetamide |
SMILES Notation | CCN([C@@H]1CN(N=C1C2=CC(Cl)=C(C=C2)Cl)/C(NC3=CC=CC(OC(F)F)=C3)=N/C#N)C(CO)=O |
The defining chiral center resides at the C4 position of the pyrazoline ring, adopting an R-configuration [2] [8]. This stereogenic center arises from the sp3-hybridized carbon within the partially saturated pyrazoline heterocycle. The molecule's stereochemical integrity is maintained under physiological conditions (pH 7, 37°C), though racemization occurs under strong basic conditions (e.g., DBU/THF at 90°C) [5] [8]. Chiral separation techniques—typically preparative HPLC or supercritical fluid chromatography—yield enantiomerically pure material (>98% stereochemical purity) [5] [8]. Absolute configuration was confirmed via X-ray crystallography and circular dichroism studies referenced in synthesis protocols [5].
BAY-598 R-isomer displays limited aqueous solubility but dissolves readily in dimethyl sulfoxide (DMSO), making it suitable for in vitro biological assays [2] [4]. Its predicted density is 1.46 g/cm³, and boiling point is 663.5±65.0 °C at standard atmospheric pressure [4] [8]. The compound exhibits hygroscopic tendencies, necessitating storage at -20°C under anhydrous conditions for long-term stability (>2 years) [2] [8]. While experimental LogP data is unavailable in the literature, the predicted relative density and boiling point align with its moderately lipophilic character.
Table 2: Physicochemical Profile of BAY-598 R-Isomer
Property | Value/Range | Conditions |
---|---|---|
Solubility | Soluble in DMSO | >10 mM in DMSO [2] |
Storage Stability | >2 years | -20°C, anhydrous [8] |
Density | 1.46 ± 0.1 g/cm³ (predicted) | Solid state [4] [8] |
pKa | 13.34 ± 0.10 (predicted) | Protonation site: hydroxyacetamide |
Appearance | Beige solid powder | Room temperature [4] |
Stereochemistry dictates functional efficacy: The S-enantiomer (BAY-598) potently inhibits SMYD2 methyltransferase activity (IC50 = 27 nM in vitro; cellular IC50 < 1 µM against p53K370 methylation), whereas the R-isomer exhibits drastically reduced inhibition (IC50 = 1.7 µM) [6] [9] [10]. This >60-fold difference arises from the enantiomers' differential binding to SMYD2’s lysine substrate pocket. Crystallographic studies reveal the S-configuration optimally positions the dichlorophenyl moiety within the hydrophobic binding cleft, while the R-enantiomer experiences steric clashes that disrupt productive binding [5] [10]. Selectivity profiling confirms both isomers share similar off-target profiles, but only the S-enantiomer achieves >100-fold selectivity over other methyltransferases (e.g., SMYD3, SUV420H1/2) at therapeutically relevant concentrations [7] [10].
Table 3: Comparative Biological Activity of BAY-598 Enantiomers
Parameter | R-Isomer | S-Isomer (BAY-598) |
---|---|---|
SMYD2 Inhibition (IC50) | 1.7 μM [6] | 27 nM [9] [10] |
Cellular Activity | >10-fold reduced vs. S-isomer | IC50 < 1 μM [7] |
Selectivity Index | Not applicable (low potency) | >100-fold vs. other methyltransferases [10] |
Role in Studies | Negative control | Chemical probe [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: